molecular formula C17H18O2 B12981571 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde

3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde

Cat. No.: B12981571
M. Wt: 254.32 g/mol
InChI Key: OOCWVFRZIVVXKF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring a benzene ring substituted with two methyl groups and an aldehyde group, along with an ether linkage to a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the ether linkage. The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), methanol as a solvent.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, often in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzoic acid.

    Reduction: 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving aldehydes and ethers.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that metabolize aldehydes, forming Schiff bases or undergoing redox reactions. The ether linkage and methyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde: Similar structure but with different methyl group positions.

    4-Methoxy-3-((2-methylbenzyl)oxy)benzaldehyde: Contains a methoxy group instead of a methyl group.

    2-((4-Methylbenzyl)oxy)benzaldehyde: Different position of the methyl group on the benzyl moiety.

Uniqueness

3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both electron-donating methyl groups and an electron-withdrawing aldehyde group provides a distinctive balance of electronic effects.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3,4-dimethyl-2-[(2-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C17H18O2/c1-12-8-9-15(10-18)17(14(12)3)19-11-16-7-5-4-6-13(16)2/h4-10H,11H2,1-3H3

InChI Key

OOCWVFRZIVVXKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2C)C

Origin of Product

United States

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